

Application Notes and Protocols for Studying Lenacapavir in Combination with Other Antiretrovirals

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Compound of Interest

Compound Name: *Lenacapavir Pacfosacil*

Cat. No.: *B15563905*

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Introduction

Lenacapavir (LEN) is a pioneering, long-acting HIV-1 capsid inhibitor with a multifaceted mechanism of action.^{[1][2][3][4][5][6][7][8][9][10]} It disrupts the HIV-1 lifecycle at several stages, including capsid-mediated nuclear import of proviral DNA, virus assembly and release, and the formation of a mature capsid core.^{[2][3]} This novel mechanism means that Lenacapavir does not exhibit cross-resistance with existing classes of antiretroviral (ARV) agents, positioning it as a crucial therapeutic option for multi-drug resistant (MDR) HIV-1.^[2] The efficacy of Lenacapavir is significantly enhanced when used in combination with other antiretrovirals.

This document provides detailed methodologies for studying Lenacapavir in combination with other antiretrovirals, with a focus on a common class of partners: nucleotide reverse transcriptase inhibitor (NRTI) prodrugs such as Tenofovir Alafenamide (TAF). While the term "Pacfosacil" was specified, it is not a standard designation for a commercially available antiretroviral. Given that TAF is a phosphonamidate prodrug and a clinically relevant partner for capsid inhibitors, the protocols herein will focus on combinations with TAF as a representative example. These protocols can be adapted for the study of Lenacapavir with other antiretrovirals.

Quantitative Data Summary

The following tables summarize key quantitative data for Lenacapavir, including its pharmacokinetic properties and in vitro synergy with other antiretrovirals.

Table 1: Pharmacokinetic Parameters of Lenacapavir

Parameter	Oral Administration	Subcutaneous Injection
Median Tmax	4 hours	77-84 days
Plasma Half-life	10-12 days	8-12 weeks
Absolute Bioavailability	6-10%	Not Applicable
Protein Binding	>99.8%	>99.8%
Volume of Distribution	976 L	976 L
Metabolism	Substrate of P-gp, CYP3A, and UGT1A1	Substrate of P-gp, CYP3A, and UGT1A1
Excretion	Primarily in feces (76% as intact drug)	Long-acting release

Source:[3]

Table 2: In Vitro Synergy of Lenacapavir with Other Antiretrovirals

Combination	Cell Line	Synergy Model	Synergy Score	Interpretation
Lenacapavir + Islatravir	TZM-GFP	ZIP	2.8	Additive
Loewe	5.1	Additive		
Bliss	6.3	Additive		
HSA	4.7	Additive		
Lenacapavir + Rilpivirine	TZM-GFP	ZIP	1.5	Additive
Loewe	3.9	Additive		
Bliss	5.2	Additive		
HSA	3.1	Additive		
Lenacapavir + Cabotegravir	TZM-GFP	ZIP	-0.8	Additive
Loewe	2.7	Additive		
Bliss	4.1	Additive		
HSA	1.9	Additive		

Source: Note: Synergy scores are indicative and can vary based on experimental conditions. Scores around 0 suggest additivity, positive scores suggest synergy, and negative scores suggest antagonism.

Experimental Protocols

Protocol 1: In Vitro HIV-1 Synergy Assay Using a Reporter Cell Line

This protocol details the use of a checkerboard assay to assess the synergistic, additive, or antagonistic effects of Lenacapavir in combination with another antiretroviral, such as Tenofovir Alafenamide (TAF).

1. Materials:

- Cells: TZM-bl (or TZM-GFP) cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with an HIV-1 LTR-driven luciferase or GFP reporter).
- Virus: HIV-1 laboratory-adapted strain (e.g., NL4-3).
- Compounds: Lenacapavir and TAF, dissolved in DMSO to create high-concentration stock solutions.
- Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
- Reagents: Luciferase assay reagent (for TZM-bl) or a method for quantifying GFP.
- Equipment: 96-well or 384-well cell culture plates, incubator, luminometer or fluorescence plate reader.

2. Experimental Procedure:

- Cell Plating: Seed TZM-bl cells in 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate overnight at 37°C with 5% CO₂.
- Drug Dilution Matrix (Checkerboard):
 - Prepare serial dilutions of Lenacapavir and TAF in culture medium.
 - In a 96-well plate, add varying concentrations of Lenacapavir along the rows and varying concentrations of TAF along the columns.
 - Include wells with each drug alone (for single-drug dose-response curves) and wells with no drug (vehicle control).
- Drug Addition: Add the prepared drug dilutions to the plated TZM-bl cells.
- Pre-incubation: Incubate the cells with the drug combinations for 2-4 hours.
- Infection: Add HIV-1 NL4-3 to the wells at a pre-determined multiplicity of infection (MOI).

- Incubation: Incubate the infected cells for 48 hours at 37°C with 5% CO₂.
- Quantification of Viral Replication:
 - For TZM-bl cells, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
 - For TZM-GFP cells, measure the GFP signal using a fluorescence plate reader.
- Data Analysis:
 - Normalize the data to the 'no drug' control.
 - Use software such as SynergyFinder Plus or CompuSyn to analyze the dose-response matrices.[\[2\]](#)
 - Calculate synergy scores using models like the Zero Interaction Potency (ZIP), Loewe Additivity, Bliss Independence, and Highest Single Agent (HSA).[\[2\]](#)

Protocol 2: Quantification of Lenacapavir and Tenofovir in Plasma by LC-MS/MS

This protocol provides a general method for the simultaneous quantification of Lenacapavir and its combination partner (e.g., Tenofovir, the active metabolite of TAF) in plasma samples.

1. Materials:

- Equipment: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Reagents: Acetonitrile, methanol, formic acid, ammonium formate (all LC-MS grade), and ultrapure water.
- Standards: Analytical grade Lenacapavir and Tenofovir reference standards.
- Internal Standard (IS): A stable isotope-labeled version of Lenacapavir or Tenofovir.
- Samples: Plasma samples from in vivo studies.

2. Sample Preparation (Protein Precipitation):

- Thaw plasma samples on ice.
- To 100 μ L of plasma, add 300 μ L of cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 μ L of the initial mobile phase.

3. LC-MS/MS Analysis:

- LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Develop a gradient elution method to separate Lenacapavir, Tenofovir, and the internal standard.
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.
- Quantification: Create a calibration curve using the reference standards and calculate the concentrations in the plasma samples based on the peak area ratios of the analytes to the internal standard.

Protocol 3: In Vitro Prodrug Conversion Assay

This protocol is designed to assess the intracellular conversion of a prodrug like Tenofovir Alafenamide (TAF) to its active form, Tenofovir, in peripheral blood mononuclear cells (PBMCs).

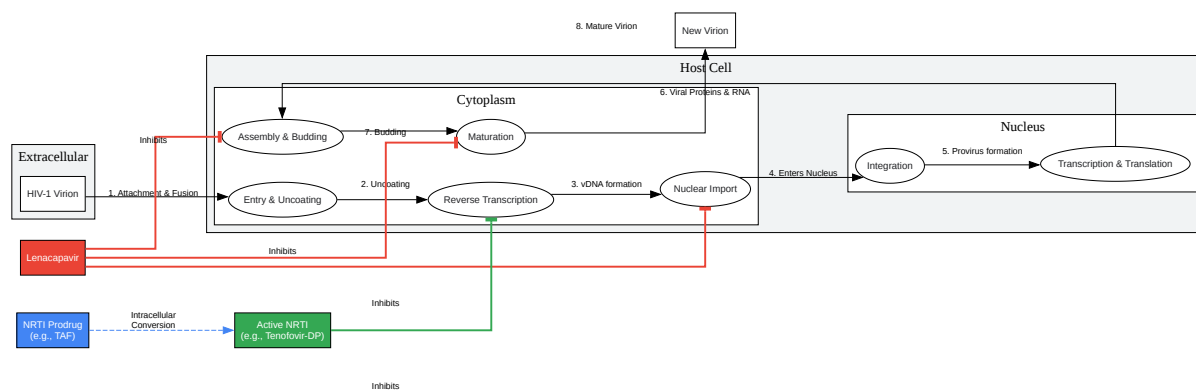
1. Materials:

- Cells: Isolated human PBMCs.
- Compound: Tenofovir Alafenamide (TAF).
- Media: RPMI-1640 with 10% FBS.
- Reagents: Cell lysis buffer, reagents for LC-MS/MS analysis.
- Equipment: Cell culture plates, incubator, LC-MS/MS system.

2. Experimental Procedure:

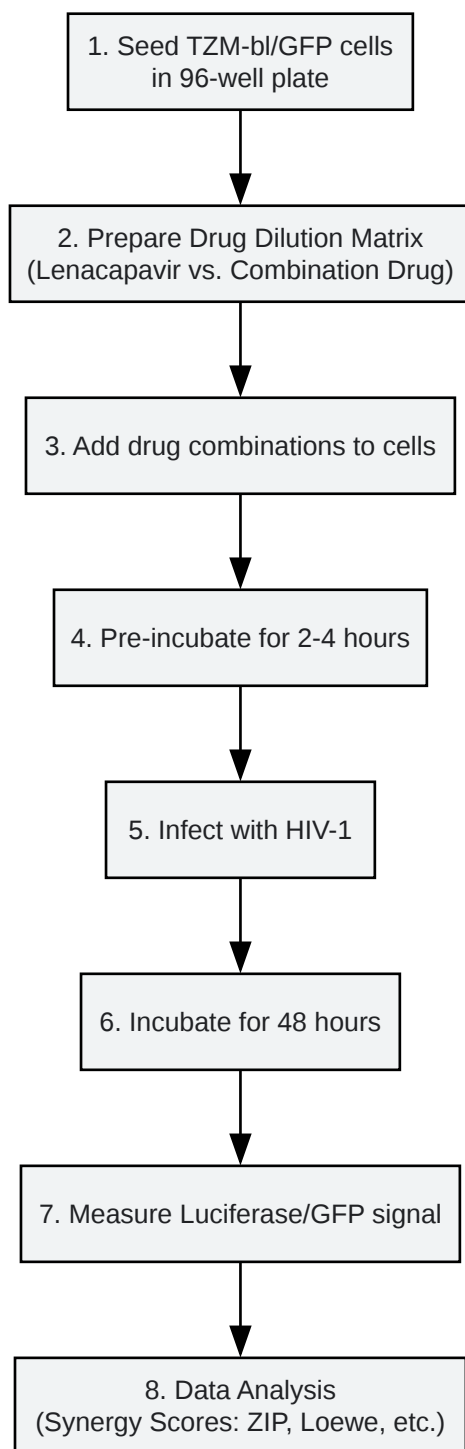
- Cell Culture: Culture PBMCs in RPMI-1640 medium.
- Drug Incubation: Treat the PBMCs with TAF at a specific concentration.
- Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), harvest the cells.
- Cell Lysis: Wash the cells with cold PBS to remove extracellular drug, then lyse the cells to release intracellular contents.
- Sample Preparation: Process the cell lysates for LC-MS/MS analysis to separate and quantify the prodrug (TAF) and its active metabolite (Tenofovir).
- Data Analysis: Plot the intracellular concentrations of TAF and Tenofovir over time to determine the rate and extent of prodrug conversion.

Visualizations



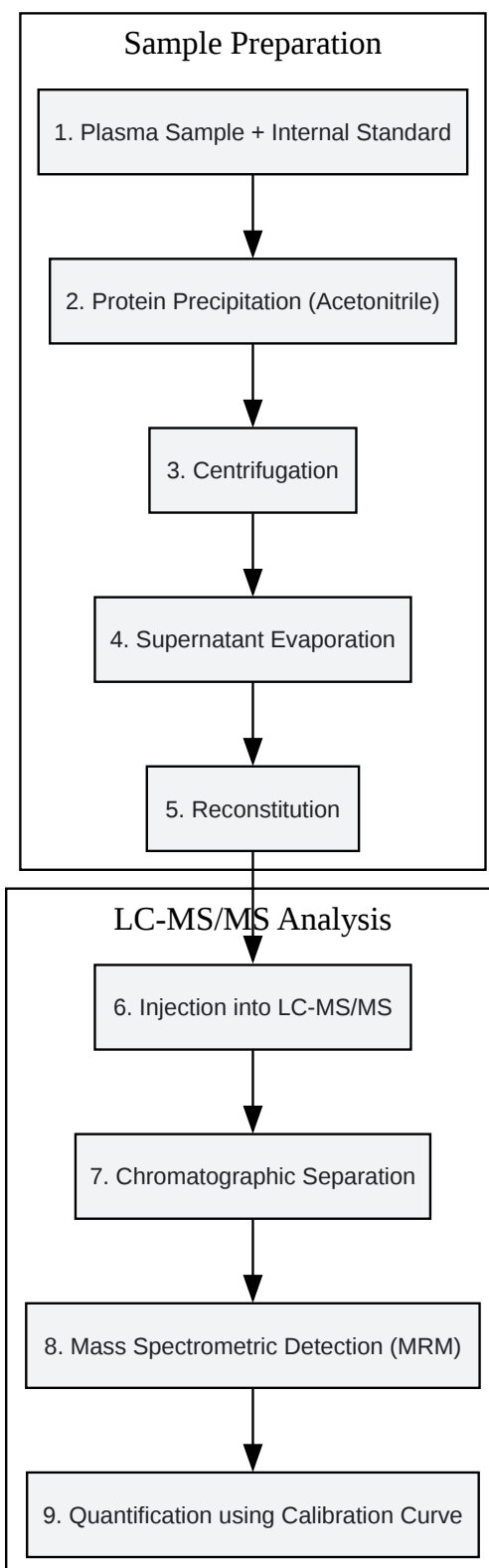
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Caption: Mechanism of action of Lenacapavir and an NRTI prodrug in the HIV-1 lifecycle.



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Caption: Experimental workflow for the in vitro HIV-1 synergy assay.



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Caption: Workflow for the quantification of antiretrovirals in plasma by LC-MS/MS.

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